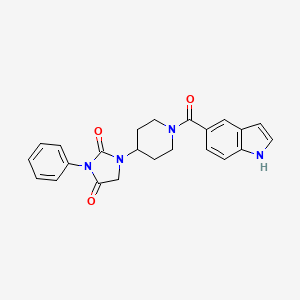

1-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

- Kumar and Sharma (2022) explored the synthesis of N-substituted indole derivatives, including compounds structurally related to the query compound, and evaluated their anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).

Synthesis and Antimicrobial Evaluation

- Thadhaney et al. (2010) conducted research on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, which shares structural similarities with the query compound. The synthesized compounds were evaluated for their antimicrobial activity (Thadhaney et al., 2010).

Structural Studies

- Unkovskii et al. (1994) conducted a study on the synthesis and structural investigation of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, which are structurally related to the query compound (Unkovskii et al., 1994).

Synthesis and Evaluation for Anticancer Activity

- Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, demonstrating the potential of structurally similar compounds in cancer treatment (Kumar et al., 2013).

Click Synthesis and Antimicrobial Screening

- Aouad (2017) focused on the click synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties, showcasing the compound's relevance in developing antimicrobial agents (Aouad, 2017).

Synthesis and Biological Evaluation of Heterocycles

- Dandia et al. (2013) synthesized and biologically evaluated dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives, which are structurally related, highlighting their antimicrobial and antitubercular activities (Dandia et al., 2013).

In Vivo Screening and Toxicity Studies

- Fayed et al. (2021) conducted in vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole, and piperidinosulfonyl moieties as anticonvulsant agents, indicating the compound's relevance in neuropharmacology (Fayed et al., 2021).

Electrochemical Oxidation Studies

- Nosheen et al. (2012) investigated the electrochemical oxidation of hydantoin derivatives, providing insights into the electrochemical properties of similar compounds (Nosheen et al., 2012).

Antitumor Activity and Stereochemical Structure

- Girgis (2009) studied the regioselective synthesis and stereochemical structure of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, relevant to the query compound's potential in cancer therapy (Girgis, 2009).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes and are often the targets for treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical context within which they are operating.

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities would involve different biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse, ranging from antiviral to anticancer effects.

Eigenschaften

IUPAC Name |

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c28-21-15-26(23(30)27(21)19-4-2-1-3-5-19)18-9-12-25(13-10-18)22(29)17-6-7-20-16(14-17)8-11-24-20/h1-8,11,14,18,24H,9-10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXJWRRHLRCLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)

![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)